molecular formula C9H16O B8716900 3-Butylcyclopentanone

3-Butylcyclopentanone

Cat. No.: B8716900
M. Wt: 140.22 g/mol
InChI Key: OZACSKDSZFGTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-butylcyclopentan-1-one

InChI

InChI=1S/C9H16O/c1-2-3-4-8-5-6-9(10)7-8/h8H,2-7H2,1H3

InChI Key

OZACSKDSZFGTAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

THF (40 ml) was added to 1-bromo-4-ethoxy-2,3-difluorobenzene (3.56 g) in a reaction vessel under an atmosphere of nitrogen, and the mixture was cooled to −78° C. n-Butyllithium (1.65 M, in a hexane solution) (9.1 ml) was added dropwise at a temperature of −70° C. or lower. The stirring was continued at −78° C. for another 1.5 hour and 3-butyl-cyclopentanone (2.1 g) obtained in the first step, in a THF (20 ml) solution was added dropwise at a temperature of −70° C. or lower. After the mixture had been stirred at −78° C. for another 1 hour, it was warmed to room temperature, and a saturated aqueous solution of ammonium chloride (50 ml) was added. The mixture was separated, and the water layer was extracted with diethyl ether three times, and then the combined organic layer was washed with brine. The solution was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate/n-heptane=1/9 by volume) to give 3-butyl-1-(4-ethoxy-2,3-difluorophenyl)cyclopentanol (2.8 g).
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20 mL
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3.56 g
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40 mL
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Synthesis routes and methods II

Procedure details

Diethyl ether (800 ml) and tributylphosphine (83 ml) were added to copper iodide (41.4 g) in a reaction vessel under an atmosphere of nitrogen, and the mixture was cooled to −78° C., and then n-butyllithium (1.65 M, a hexane solution) (19 ml) was added dropwise at a temperature of −70° C. or lower. The stirring was continued at −78° C. for 20 minutes, and 2-cyclopentene-1-one (17.0 g) in a diethyl ether (150 ml) solution was added dropwise at a temperature of −70° C. or lower. After the mixture had been stirred at −78° C. for another 20 minutes, it was warmed to −40° C., and stirred for another 2.5 hours. Then, a saturated aqueous solution of ammonium chloride (600 ml) was added at −40° C., and the mixture was warmed to room temperature. The mixture was separated, and the water layer was extracted with diethyl ether three times, and then the combined organic layer was washed with brine. The solution was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate/n-heptane=1/20 by volume) to give 3-butyl-cyclopentanone (15.4 g).
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150 mL
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600 mL
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83 mL
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41.4 g
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800 mL
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